(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (CAS: 71066-01-8), commonly known as Boc-L-homonorleucine or Boc-Ahe-OH, is a highly specialized unnatural amino acid featuring a linear five-carbon (pentyl) aliphatic side chain. In procurement and material selection for peptide therapeutics, this compound serves as a critical building block for systematically enhancing the lipophilicity and van der Waals interaction surface of peptide sequences. The tert-butoxycarbonyl (Boc) protecting group makes it specifically suited for liquid-phase peptide synthesis (LPPS), orthogonal solid-phase peptide synthesis (SPPS) requiring acid-labile deprotection, and the synthesis of complex cyclic or modified peptides where standard Fmoc chemistry is incompatible [1].
A common procurement error is substituting Boc-L-homonorleucine with the more widely available and less expensive Boc-L-norleucine (butyl side chain) or Boc-L-leucine (branched side chain). This substitution critically compromises downstream application performance. The exact pentyl chain length of homonorleucine is precisely calibrated to fill deep hydrophobic pockets in target proteins that a four-carbon chain cannot reach [1]. Furthermore, substituting the Boc-protected variant with an Fmoc-protected analog disrupts liquid-phase synthesis workflows that rely on mixed anhydride activation, as Fmoc is unstable under the basic conditions sometimes required for specific coupling strategies [2].
When designing foldamer-based inhibitors targeting the Mcl-1 pro-survival protein, the precise length of the aliphatic side chain dictates binding affinity. Substituting standard leucine with norleucine (n-butyl) showed no improvement in affinity. However, extending the side chain by one carbon using homonorleucine (n-pentyl) completely filled the hydrophobic pocket beneath position 9, resulting in a 4-fold increase in binding affinity for Mcl-1. This demonstrates that the specific pentyl chain of homonorleucine is critical for maximizing van der Waals interactions in deep hydrophobic clefts [1].
| Evidence Dimension | Binding affinity (fold-increase) for Mcl-1 |
| Target Compound Data | ~4-fold increase in affinity (using homonorleucine) |
| Comparator Or Baseline | Norleucine (n-butyl) or Leucine (baseline) |
| Quantified Difference | 4-fold greater affinity vs. Norleucine/Leucine |
| Conditions | Puma-mimetic α/β-peptide variants in competition binding assays |
For procurement teams sourcing unnatural amino acids for PPI inhibitors, selecting homonorleucine over the more common norleucine directly translates to significantly higher target potency.
In the development of peptidic inhibitors for the Myb/p300 interaction, the flexibility and length of the aliphatic side chain at position 301 are critical. While replacing leucine with the linear aliphatic norleucine enhanced potency 5-fold, utilizing the longer pentyl chain of homonorleucine enhanced potency 8-fold over the baseline. The Boc-protected precursor enables the seamless incorporation of this optimized side chain during solid-phase or liquid-phase peptide synthesis, maximizing productive hydrophobic contacts with p300KIX [1].
| Evidence Dimension | Inhibitor potency enhancement (fold-increase over baseline) |
| Target Compound Data | 8-fold enhancement (using homonorleucine) |
| Comparator Or Baseline | Norleucine (5-fold enhancement) |
| Quantified Difference | 60% greater potency enhancement relative to norleucine |
| Conditions | Myb291–310 peptide variants binding to p300KIX |
This quantitative leap in potency justifies the higher procurement cost of homonorleucine derivatives compared to standard norleucine for advanced drug discovery programs.
While Fmoc-protected amino acids dominate standard solid-phase peptide synthesis (SPPS), Boc-L-homonorleucine is specifically required for liquid-phase synthesis strategies or when base-labile components are present. Studies demonstrate that Boc-Ahe-OH can be efficiently activated as a mixed anhydride to acylate sterically hindered or sensitive amines, such as benzyloxyamino groups, achieving high yields across multiple reaction cycles without the premature deprotection risks associated with Fmoc under basic conditions [1].
| Evidence Dimension | Synthetic yield and stability during activation |
| Target Compound Data | High-yield acylation via mixed anhydride formation |
| Comparator Or Baseline | Fmoc-protected analogs (susceptible to base-induced cleavage) |
| Quantified Difference | Enables multi-cycle liquid-phase synthesis where Fmoc fails |
| Conditions | Liquid-phase peptide synthesis using mixed anhydride activation at -15°C |
Buyers must select the Boc-protected form (Boc-Ahe-OH) over the Fmoc equivalent when scaling up liquid-phase syntheses or utilizing orthogonal protection schemes requiring acid-labile deprotection.
In the optimization of anti-tuberculosis peptides like Mycoplanecins, adjusting the overall lipophilicity of the macromolecule is essential for target engagement and membrane permeability. Incorporating homonorleucine rather than standard aliphatic amino acids significantly increases the hydrophobicity of the final peptide. This physicochemical shift not only expands the van der Waals interface with targets like DnaN but also improves the overall pharmaceutical properties and lipophilicity required for penetrating complex bacterial cell walls [1].
| Evidence Dimension | Peptide lipophilicity and target interface area |
| Target Compound Data | Increased hydrophobicity and expanded van der Waals interface |
| Comparator Or Baseline | Standard proteogenic aliphatic amino acids (e.g., Leucine) |
| Quantified Difference | Direct enhancement of anti-mycobacterial potency via lipophilicity gains |
| Conditions | Synthesis and evaluation of Mycoplanecin analogs against Mtb H37Rv |
For procurement teams sourcing building blocks for antimicrobial libraries, Boc-Ahe-OH provides a direct synthetic route to systematically increase peptide lipophilicity without altering the backbone structure.
Where precise hydrophobic pocket filling is required (e.g., targeting Mcl-1 or Bcl-xL), the pentyl side chain of homonorleucine provides superior van der Waals contacts compared to standard leucine or norleucine [1].
Ideal for synthesizing Myb/p300 inhibitors where the extended aliphatic chain increases target potency by up to 60% over shorter analogs [2].
The Boc protecting group allows for robust mixed anhydride activation and multi-cycle liquid-phase coupling without the base-catalyzed degradation risks of Fmoc chemistry [3].
Utilized in the synthesis of Mycoplanecin analogs, where the increased lipophilicity of homonorleucine improves membrane permeability and DnaN target binding [4].